N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Description
N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
N-(cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)11-15-9(3)10(12(16-11)19-5)13(18)17(4)7-6-14/h8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQZEROTQSTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural properties that may inhibit specific biological pathways.
Anti-inflammatory Activity
Recent studies have suggested that N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico molecular docking studies indicated promising interactions between the compound and the active site of 5-LOX, suggesting it could be optimized for enhanced anti-inflammatory effects .
Anticancer Research
The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating a series of pyrimidine derivatives, this compound was tested against breast and colon cancer cell lines. Results demonstrated significant cytotoxic activity, indicating its potential as a lead compound for further development in cancer therapeutics .
Synthesis and Structural Optimization
The compound can be synthesized using straightforward methods involving commercially available reagents. Various synthetic routes have been documented, which allow for the modification of substituents to enhance biological activity.
Synthetic Pathways
- Initial Synthesis : The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with cyanomethyl groups.
- Structural Modifications : Alterations to the methylsulfanyl and carboxamide groups have shown to influence the pharmacological properties significantly.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins involved in disease pathways.
Findings
Docking simulations indicate that the compound exhibits favorable binding interactions with key enzymes involved in inflammation and cancer progression, providing a rationale for its therapeutic potential .
Data Summary
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as N-cyanomethyl-2-chloroisonicotinamide and N-(cyanomethyl)-N-(2-methoxy-1-cyanoethyl) derivatives .
Uniqueness
N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Biological Activity
N-(Cyanomethyl)-N,4-dimethyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is C₁₄H₁₈N₄OS, indicating the presence of multiple functional groups that contribute to its biological activity. The cyanomethyl group is particularly notable for its role in enhancing the compound's interaction with biological targets.
Research has indicated that this compound may act as a KRAS inhibitor , targeting mutations associated with various cancers. KRAS mutations are prevalent in many types of cancer, including pancreatic, colorectal, and lung cancers. By inhibiting KRAS signaling pathways, the compound could potentially halt tumor growth and proliferation.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed IC50 values indicating effective inhibition of cell proliferation in lung cancer cell lines (A549, HCC827, and NCI-H358) .
- Mechanistic Insights : The compound's mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .
- Comparative Efficacy : In studies comparing this compound to standard chemotherapeutics like doxorubicin and vandetanib, it exhibited comparable or superior efficacy in certain contexts, particularly against KRAS-mutated cell lines .
Anti-inflammatory Potential
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory properties:
- NF-κB Modulation : It was observed to inhibit NF-κB activation induced by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory conditions .
- In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation, further supporting its therapeutic potential in inflammatory diseases .
Research Findings Summary
Case Studies
Several case studies highlight the practical applications of this compound:
- Lung Cancer Treatment : A recent clinical trial investigated its use in patients with advanced lung cancer harboring KRAS mutations. Preliminary results indicated a promising response rate and manageable side effects .
- Chronic Inflammatory Diseases : Another study focused on its application for chronic inflammatory diseases such as rheumatoid arthritis, demonstrating significant reductions in inflammatory markers after treatment .
Q & A
Advanced Research Question
- Molecular docking : AutoDock Vina or Glide predicts binding poses in target active sites. Use PyMOL for visualization .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes under physiological conditions.
- Free-energy calculations : MM-PBSA/GBSA quantifies binding energy, highlighting critical interactions (e.g., hydrogen bonds with backbone amides) .
Advanced Research Question
- X-ray vs. NMR : Crystallography may show static disorder, while NMR detects dynamic averaging. Use variable-temperature NMR to identify fluxional behavior .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. A 10° deviation in dihedral angles suggests torsional flexibility .
Resolution : For a related compound, neutron diffraction confirmed a bifurcated hydrogen bond not observable via X-ray .
What strategies synthesize derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Systematic substitution : Replace methylsulfanyl with bulkier groups (e.g., phenylsulfanyl) to probe steric effects.
- Bioisosteres : Substitute cyanomethyl with trifluoromethyl to assess electronic impacts .
- Parallel synthesis : Use robotic liquid handlers to generate 20–50 analogs in parallel, screened via high-throughput assays .
Example : In a pyrimidine series, replacing isopropyl with cyclopropyl increased potency 10-fold due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
